(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in the field of medicinal chemistry This compound is known for its unique structure, which includes a benzylidene group substituted with hydroxy and diiodo groups, as well as an imidazolidinone ring with a thioxo group
Preparation Methods
The synthesis of (5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The hydroxy and diiodo groups on the benzylidene ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols
Scientific Research Applications
(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to (5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one include other Schiff bases and hydrazones derived from salicylaldehydes and thiosemicarbazides. These compounds share structural similarities but differ in their substitution patterns and functional groups. For example:
N’-(2-Hydroxy-3,5-diiodobenzylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.
(E)-4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine-2-yl)benzenesulfonamide: Contains a pyrimidine and benzenesulfonamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6I2N2O2S |
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Molecular Weight |
472.04g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6I2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-2+ |
InChI Key |
OZRRUYWVCBIMAN-FARCUNLSSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)N2)O)I)I |
SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)I)I |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)I)I |
Origin of Product |
United States |
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